Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate
CAS No.: 73664-07-0
Cat. No.: VC18426094
Molecular Formula: C18H30INO2
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73664-07-0 |
|---|---|
| Molecular Formula | C18H30INO2 |
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide |
| Standard InChI | InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | ADOMOBOBDDVOLP-UHFFFAOYSA-M |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-] |
Introduction
Chemical Identification and Nomenclature
Structural Characteristics
The compound features a central quaternary nitrogen atom bonded to diethyl, methyl, and 3-(2-phenylbutanoyloxy)propyl groups, with iodide as the counterion. Its IUPAC name, diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium; iodide, reflects this arrangement . The phenylbutyrate ester group introduces aromatic and aliphatic components, influencing solubility and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 73664-07-0 | |
| Molecular Formula | C₁₈H₃₀INO₂ | |
| Molecular Weight | 419.3 g/mol | |
| IUPAC Name | diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium; iodide | |
| SMILES Notation | CCC(C1=CC=CC=C1)C(=O)OCCCN+(CC)CC.[I-] |
Synonyms and Trade Names
Alternative designations include diethyl(3-hydroxypropyl)methyl ammonium iodide, 2-phenylbutyrate and α-phenyl-butyrate du diethylamino-propanol iodomethylate (French) . The lack of commercial trade names underscores its primary role as a research chemical.
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit synthesis protocols for this compound are unavailable in published literature, analogous quaternary ammonium salts typically form via:
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Alkylation of tertiary amines with alkyl halides or iodides.
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Esterification reactions between hydroxypropyl intermediates and phenylbutyric acid derivatives.
The 3-hydroxypropyl chain likely originates from glycidol or epoxide ring-opening reactions, followed by functionalization with diethylmethylamine.
Spectroscopic Characterization
Predicted spectral features include:
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¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (ester-linked CH₂), and δ 3.1–3.4 ppm (quaternary ammonium CH₂ groups) .
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IR Spectroscopy: Stretching vibrations near 1740 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (quaternary N⁺-H) .
Toxicological Profile
Acute Toxicity
Intradermal administration in mice produced an LD50 of 150 mg/kg, with observed effects:
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Behavioral excitation (dose-dependent hyperactivity)
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Ataxia (loss of motor coordination)
Table 2: Acute Toxicity Data
| Parameter | Value | Source |
|---|---|---|
| Test Species | Mouse (rodent) | |
| Route | Intradermal | |
| LD50 | 150 mg/kg | |
| Critical Effects | Neurobehavioral, respiratory |
Mechanistic Considerations
Quaternary ammonium compounds generally disrupt cellular membranes via cationic surfactant activity, while phenylbutyrate metabolites may modulate ammonia metabolism . Synergistic toxicity could arise from combined ion channel interference and metabolic overload, though specific mechanisms for this compound remain unverified.
Physicochemical Properties
Computed Molecular Properties
PubChem-derived data highlights:
Solubility and Stability
The iodide counterion enhances water solubility compared to chloride or bromide analogs. Ester groups may confer pH-dependent hydrolysis susceptibility, particularly under alkaline conditions.
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